(2,5-Dimethylphenyl)methanesulfonyl chloride
Overview
Description
(2,5-Dimethylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2,5-dimethylphenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,5-Dimethylphenyl)methanesulfonyl chloride can be synthesized through the reaction of 2,5-dimethylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production of this compound involves the chlorination of 2,5-dimethylphenylmethanol using thionyl chloride or phosgene. These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfinate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Sulfonic Acids: Formed from oxidation reactions
Scientific Research Applications
(2,5-Dimethylphenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It has been used in the development of antitumor and antifungal agents.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide and sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the 2,5-dimethylphenyl group.
Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a toluene ring, used in similar substitution reactions.
Benzenesulfonyl chloride: A sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and sulfonate esters.
Uniqueness
(2,5-Dimethylphenyl)methanesulfonyl chloride is unique due to the presence of the 2,5-dimethylphenyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. This structural feature can provide advantages in specific synthetic applications where steric and electronic effects are important.
Properties
IUPAC Name |
(2,5-dimethylphenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMTXXADUWPFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263589 | |
Record name | 2,5-Dimethylbenzenemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86188-26-3 | |
Record name | 2,5-Dimethylbenzenemethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86188-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylbenzenemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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